molecular formula C9H15N3O2 B2857255 tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate CAS No. 66787-73-3

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate

Cat. No.: B2857255
CAS No.: 66787-73-3
M. Wt: 197.238
InChI Key: PEKVFQUSUDBNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate is a chemical compound with the molecular formula C9H15N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a 1-methyl-1H-imidazol-5-yl group.

Safety and Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

Future Directions

The future directions for this compound could involve its use as a reagent for the synthesis of different heterocyclic systems . Its potential applications in various fields could be explored further.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate typically involves the reaction of 1-methyl-1H-imidazole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(3-methylimidazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-10-6-12(7)4/h5-6H,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKVFQUSUDBNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.